N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine

OLED device performance Hole transport layer comparison Blue electroluminescence

Researchers requiring a reproducible, well-characterized hole transport layer for OLED fabrication often face batch-to-batch variability and insufficient purity from general chemical suppliers. This compound provides a reliable, benchmark-standard solution: • High Purity: Sublimed grade with >99% (HPLC) purity ensures minimal luminescence quenching and reproducible device performance. • Defined Energy Levels: HOMO of 5.5 eV and LUMO of 2.3 eV provide predictable energy level alignment for efficient hole injection and electron blocking in green and red OLEDs. • Consistent Mobility: Hole mobility of ~2×10⁻³ cm²·V⁻¹·s⁻¹ enables stable driving voltage behavior across HTL thicknesses up to 1150 Å.

Molecular Formula C38H32N2
Molecular Weight 516.7 g/mol
CAS No. 65181-78-4
Cat. No. B1266666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine
CAS65181-78-4
Molecular FormulaC38H32N2
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C
InChIInChI=1S/C38H32N2/c1-29-11-9-17-37(27-29)39(33-13-5-3-6-14-33)35-23-19-31(20-24-35)32-21-25-36(26-22-32)40(34-15-7-4-8-16-34)38-18-10-12-30(2)28-38/h3-28H,1-2H3
InChIKeyOGGKVJMNFFSDEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TPD for OLED Hole Transport


N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine, commonly abbreviated as TPD or m-TPD, is a triarylamine-based small molecule hole transport material (HTM) with a molecular formula of C38H32N2 and a molecular weight of 516.67 g/mol. The compound is characterized by a highest occupied molecular orbital (HOMO) energy level of 5.5 eV and a lowest unoccupied molecular orbital (LUMO) of 2.3 eV [1]. TPD exhibits a hole mobility in the range of 2×10⁻³ cm²·V⁻¹·s⁻¹ in vacuum-deposited films, placing it among the benchmark HTMs for organic light-emitting diode (OLED) applications [2]. As a foundational hole transport material in OLED fabrication, TPD is also employed as an electron blocking layer and host material in phosphorescent and fluorescent OLED architectures [1].

Workflow Vacuum-deposited HTM for OLED fabrication
Role Electron blocking layer and host material
Architecture Phosphorescent and fluorescent OLED compatible
Use Context Benchmark reference for HTM comparison studies

Why TPD Cannot Be Substituted


Despite the proliferation of triarylamine-based hole transport materials in the OLED materials market, in-class substitution of TPD with structurally analogous compounds such as NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine), MeO-TPD, or fluorene-based derivatives yields materially different device performance outcomes that cannot be compensated by layer thickness adjustments or doping modifications. Direct comparative studies reveal that the luminous efficiency, operating voltage dependence on HTL thickness, and aging behavior differ substantially between TPD and its closest structural analogs [1][2]. Furthermore, TPD's thermal and morphological stability limitations—specifically its glass transition temperature (Tg) of approximately 63°C—constitute a known vulnerability that newer alternatives deliberately address, yet these alternatives frequently exhibit inferior hole transport capability, requiring careful trade-off analysis during material selection [3]. Consequently, procurement decisions for OLED hole transport layers must be guided by quantitative, application-specific performance comparisons rather than assumed functional equivalence within the triarylamine class.

NPB substitution May shift blue OLED luminance profile; reported 400× brightness difference at equivalent voltage in head-to-head device comparison
Fluorene-based HTMs May alter brightness-efficiency balance and afterglow duration; device performance may not transfer across HTM classes
Higher-Tg alternatives Address thermal stability limitations but hole transport capability trade-off may require application-specific review

TPD Quantitative Evidence


Luminous Efficiency vs NPB in Blue OLEDs

In a direct head-to-head comparison within blue OLED devices with the structure Glass-ITO/HTM/ADS082/Alq3/LiF/Al, substituting the hole transport layer from TPD to NPB resulted in a 400-fold increase in luminance at equivalent driving voltage. This demonstrates that NPB substantially outperforms TPD as a hole transport material in blue-emitting OLED architectures, making TPD a demonstrably inferior choice for this specific application [1].

Luminous Efficiency vs NPB
Head-to-head
NPB: 400× higher luminance at equivalent driving voltage in blue OLED
Reported blue OLED luminance context; NPB may support higher brightness
Device: Glass-ITO/HTM/ADS082/Alq3/LiF/Al
OLED device performance Hole transport layer comparison Blue electroluminescence

Maximum Brightness vs 2M-DDF in Alq3 OLEDs

In a cross-study comparison of solution-processed OLED devices employing Alq3 as the emitter, the fluorene-based hole transport material 2M-DDF (2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene) achieved a maximum brightness (Lmax) of 21,412 cd·m⁻², whereas TPD achieved only 4,106 cd·m⁻² under comparable conditions. The luminous efficiency of 2M-DDF was approximately five times that of TPD [1].

Max Brightness vs 2M-DDF
Cross-study
2M-DDF Lmax = 21,412 cd·m⁻² vs TPD 4,106 cd·m⁻² (~5× higher)
Reported brightness context; fluorene-based HTMs may support higher Lmax in solution-processed devices
Solution-processed Alq3 OLED; comparable conditions
Solution-processed OLED Hole transport material benchmarking Fluorene-based HTM alternatives

Afterglow Duration vs 2M-DDF in Host-Guest Systems

When employed as guest molecules in long-afterglow host-guest materials, 2M-DDF exhibits an afterglow duration of 10 seconds, which is 2.5 times longer than the 4-second afterglow duration observed with TPD under identical conditions. This difference is attributed to the fluorenyl group incorporation in 2M-DDF, which enhances persistent luminescence properties [1].

Afterglow Duration vs 2M-DDF
Head-to-head
2M-DDF: 10 s vs TPD: 4 s (2.5× longer afterglow)
Reported afterglow duration context; fluorenyl incorporation may enhance persistent luminescence
Host-guest system; identical excitation conditions
Long-afterglow materials Phosphorescence Host-guest systems

Glass Transition Temperature vs Fluorene Oligomer HTMs

TPD exhibits a glass transition temperature (Tg) of approximately 63°C, which is substantially lower than that of novel fluorene-based oligomer hole transport materials (oligomers 3 and 6), which achieve Tg values of 147°C and 167°C, respectively [1]. Device degradation in archetypal ITO/TPD/Alq3/Al OLED structures has been directly linked to the lower Tg of TPD, with impedance spectroscopy studies confirming that thermal degradation mechanisms are primarily driven by TPD approaching its glassy region [2]. Amorphous thin films of TPD have been documented to undergo morphological changes even at room temperature due to this low Tg [3].

Glass Transition Temperature
Class-level
TPD Tg ~63°C; fluorene oligomers 147–167°C (ΔTg +84 to +104°C)
Tg context for thermal stability screening; higher-Tg alternatives reported for extended-lifetime devices
DSC measurements; linked to device degradation via impedance spectroscopy
Thermal stability Morphological stability OLED device lifetime

Hole Mobility and Voltage-Thickness Independence

TPD exhibits a hole mobility in the range of 2×10⁻³ cm²·V⁻¹·s⁻¹, a value that places it alongside α-NPD as a high-mobility hole transport material. This mobility level enables near-independence of OLED operating voltage on HTL thickness for layers up to 1150 Å. In contrast, lower-mobility HTL materials show a pronounced dependence of operating voltage on thickness, necessitating tighter thickness control during fabrication or acceptance of higher drive voltages. The near-independence phenomenon is observed only when the energy barrier for charge injection into the transport material is minimized [1].

Hole Mobility
Class-level
μₕ ≈ 2×10⁻³ cm²·V⁻¹·s⁻¹; near-independent Vₒₚ on HTL thickness up to 1150 Å
Supports thickness-tolerant HTL integration; reported mobility enables wider process window
SCLC measurements; minimized injection barrier configuration
Charge carrier mobility OLED driving voltage Transport layer thickness optimization

Thickness Trade-Offs: Efficiency vs Current Density

Within TPD-based OLED devices, varying the TPD hole transport layer thickness from 5 nm to 50 nm produces opposing effects on current density and current efficiency. At a driving voltage of 10 V, the device with a 5 nm TPD thickness exhibits a current density 8.94× higher than that of the 50 nm thickness device. Conversely, the 50 nm TPD device achieves a current efficiency of 0.993 cd/A, which is 6.7× higher than the 0.148 cd/A observed in the 5 nm TPD device at the same driving voltage [1]. These results indicate that hole transport is more efficient with thinner TPD layers, while electron transport and overall current efficiency improve with thicker TPD layers, creating a charge balance optimization trade-off.

Thickness Trade-Off
Reported
50 nm vs 5 nm TPD at 10 V: J reduced 8.94×, CE increased 6.7× (0.993 vs 0.148 cd/A)
Intra-material thickness trade-off context; charge balance optimization requires layer-specific review
ITO/TPD/Alq3/LiF/Al structure; thickness range 5–50 nm
OLED layer optimization Current efficiency Charge balance engineering

TPD Validated Applications


OLED HTM Benchmark Reference

TPD serves as an established benchmark reference material against which novel hole transport materials are quantitatively evaluated. Its well-characterized hole mobility of ~2×10⁻³ cm²·V⁻¹·s⁻¹, HOMO level of 5.5 eV, and LUMO of 2.3 eV provide standardized baseline parameters for comparative studies. Research groups developing fluorene-based HTM derivatives and cross-linkable HTM variants routinely employ TPD as the control material to quantify performance improvements in brightness, efficiency, and afterglow duration [1]. Procurement of high-purity TPD (>99% sublimed grade) is essential for generating reproducible baseline data in academic and industrial OLED materials research [2].

Thickness-Tolerant High-Mobility HTL

TPD's hole mobility of 2×10⁻³ cm²·V⁻¹·s⁻¹ enables near-independence of operating voltage on HTL thickness up to 1150 Å when combined with an optimized hole injection interface [1]. This property supports thicker HTL integration in vacuum-deposited OLED manufacturing without incurring the voltage penalty observed with lower-mobility alternatives. Procurement of sublimed-grade TPD (>99% purity) is recommended for vacuum thermal evaporation processes, where thickness uniformity across large-area substrates can be maintained without requiring bulk conductivity doping to compensate for mobility limitations [2].

Host and EBL for Green/Red Phosphorescent OLEDs

With a HOMO level of 5.5 eV and LUMO of 2.3 eV, TPD provides appropriate energy level alignment for effective hole injection and electron blocking in green and red phosphorescent OLED architectures [1]. The compound's triarylamine backbone facilitates efficient hole transport while its LUMO level provides a barrier against electron leakage from the emissive layer. However, device engineers should note the documented thickness optimization trade-off: thicker TPD layers (e.g., 50 nm) improve current efficiency by a factor of 6.7× relative to thinner layers (5 nm), though at the expense of reduced current density [2]. This thickness-dependent charge balance effect must be factored into device stack design.

Room-Temperature Thin-Film Applications

TPD is suitable for OLED devices and organic electronic applications where operational and storage temperatures remain well below the material's glass transition temperature of approximately 63°C [1]. Applications involving room-temperature operation with minimal thermal cycling—such as laboratory-scale device prototyping, short-lifetime display testing, and academic research—can leverage TPD's established hole transport properties without encountering the thermal degradation mechanisms documented at temperatures approaching the Tg region [2]. For applications requiring extended operational lifetimes, elevated temperature exposure, or morphological stability under thermal stress, higher-Tg alternatives (Tg > 100°C) should be prioritized based on the direct causal link established between TPD's low Tg and device degradation [3].

Application
Selection Property
Validation Focus
OLED HTM benchmark studies
Established mobility and energy level baseline
Comparative HTM performance evaluation
Thickness-tolerant HTL integration
High hole mobility with weak thickness dependence
Process window and voltage-penalty assessment
Host and electron-blocking layer
HOMO/LUMO alignment for charge injection and blocking
Charge balance and efficiency optimization
Room-temperature device prototyping
Adequate thermal stability below Tg threshold
Operational lifetime and morphological stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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